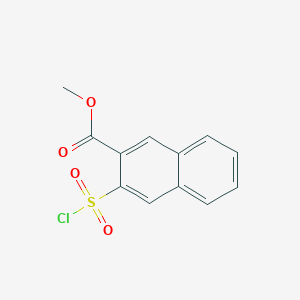

Methyl 3-(chlorosulfonyl)-2-naphthoate

Description

Properties

IUPAC Name |

methyl 3-chlorosulfonylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18(13,15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFUIXWQYYNIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of Methyl 3-(chlorosulfonyl)-2-naphthoate: A Mechanistic Technical Guide

Part 1: Executive Strategic Analysis

The Synthetic Challenge

Methyl 3-(chlorosulfonyl)-2-naphthoate (CAS 105646-83-9) represents a critical scaffold in the development of serine protease inhibitors and anticoagulants. However, its synthesis presents a classic regiochemical dilemma in naphthalene chemistry.

The Core Problem: Direct chlorosulfonation of methyl 2-naphthoate is electronically and sterically biased against the 3-position. Electrophilic aromatic substitution (SEAr) on 2-substituted naphthalenes typically directs the incoming sulfonyl group to the 5- or 8-position (the alpha positions of the unsubstituted ring) or the 1-position (if not sterically blocked). The 3-position is ortho to the ester, making it deactivated and sterically crowded.

The Solution: To guarantee regiochemical fidelity, we must bypass direct SEAr and utilize a Sandmeyer-Meerwein strategy. This approach relies on the conversion of an amino group—already installed at the correct position—into the sulfonyl chloride via a diazonium intermediate.

Pathway Evaluation

| Pathway | Methodology | Regiocontrol | Scalability | Recommendation |

| A | Sandmeyer-Meerwein | Absolute | High | Primary Protocol |

| B | Newman-Kwart Rearrangement | High | Low (Multi-step) | Secondary/Backup |

| C | Direct Chlorosulfonation | Poor (Mix of 5, 8 isomers) | High | Not Recommended |

Part 2: Detailed Experimental Protocol (Pathway A)

This protocol details the conversion of Methyl 3-amino-2-naphthoate to Methyl 3-(chlorosulfonyl)-2-naphthoate . This route ensures the sulfonyl chloride is placed explicitly at the C3 position.

Phase 1: Precursor Preparation (Diazotization)

Objective: Generate the electrophilic diazonium species from the aromatic amine.

Reagents:

-

Methyl 3-amino-2-naphthoate (1.0 eq)

-

Hydrochloric Acid (conc. 37%, 10.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Water/Acetic Acid (Solvent system)

Protocol:

-

Slurry Formation: In a 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, suspend Methyl 3-amino-2-naphthoate in a mixture of glacial acetic acid and concentrated HCl. Cool the mixture to 0–5°C using an ice/salt bath.

-

Nitrite Addition: Dissolve Sodium Nitrite in a minimal volume of water. Add this solution dropwise to the amine slurry.[1]

-

Critical Control Point: Maintain internal temperature < 5°C to prevent thermal decomposition of the diazonium salt to the phenol.

-

-

Digestion: Stir the resulting clear (or slightly turbid) orange/red solution at 0°C for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn immediately blue/black). Neutralize slight excess with urea if necessary.

Phase 2: The Meerwein Reaction (Sulfochlorination)

Objective: Nucleophilic displacement of the diazo group by SO₂ catalyzed by Copper(II).

Reagents:

-

Sulfur Dioxide (SO₂, gas, saturation)

-

Copper(II) Chloride dihydrate (CuCl₂·2H₂O, 0.3 eq)

-

Glacial Acetic Acid (Solvent)

Protocol:

-

Catalyst Preparation: In a separate vessel, saturate glacial acetic acid with SO₂ gas. This is achieved by bubbling SO₂ through the solvent at 0°C until the weight uptake indicates saturation (approx. 30-40% w/w).

-

Coupling: Add the CuCl₂ catalyst to the SO₂ solution.

-

Transfer: Transfer the cold diazonium salt solution (from Phase 1) portion-wise into the vigorously stirred SO₂/CuCl₂ mixture.

-

Observation: Immediate evolution of Nitrogen gas (

) will occur. This foaming must be controlled by the addition rate.

-

-

Completion: Allow the mixture to warm to room temperature (20–25°C) over 2 hours. The evolution of gas will cease, indicating reaction completion.

Phase 3: Isolation and Purification

-

Quench: Pour the reaction mixture onto crushed ice (5x reaction volume). The product, being lipophilic, will precipitate as a solid or oil.

-

Extraction: If the solid is not filterable, extract with Dichloromethane (DCM). Wash the organic layer with cold water (3x) to remove acetic acid and copper salts.

-

Drying: Dry over anhydrous

and concentrate in vacuo. -

Crystallization: Recrystallize from Hexane/Ethyl Acetate or Toluene to yield the pure sulfonyl chloride.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the mechanistic flow, highlighting the critical divergence between the failed direct sulfonation and the successful Sandmeyer route.

Figure 1: Comparative analysis of synthesis pathways showing the regiochemical advantage of the Sandmeyer-Meerwein route.

Part 4: Technical Data & Troubleshooting

Quantitative Parameters

| Parameter | Specification | Notes |

| Diazotization Temp | 0°C – 5°C | >5°C leads to phenol formation (hydrolysis). |

| SO₂ Saturation | >30% w/w | Insufficient SO₂ leads to chloro-substitution (Sandmeyer chlorination) rather than sulfochlorination. |

| Catalyst Load | 20-30 mol% CuCl₂ | Copper(I) chloride can also be used, but Cu(II) is often sufficient in oxidative media. |

| Typical Yield | 65% – 80% | Losses primarily due to diazo decomposition or hydrolysis during workup. |

Troubleshooting Guide

-

Problem: Formation of Methyl 3-chloro-2-naphthoate (Cl instead of SO₂Cl).

-

Cause: Low concentration of SO₂ or insufficient catalyst.

-

Fix: Ensure acetic acid is fully saturated with SO₂ before adding the diazonium salt.

-

-

Problem: Low yield/Tar formation.

-

Cause: Diazonium salt decomposition before reaction.

-

Fix: Keep the diazonium solution cold and add it quickly to the SO₂ mixture once prepared. Do not store the diazonium salt.

-

References

-

Meerwein Reaction Fundamentals

-

Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 42, 2431 (1977). Link

-

-

Precursor Synthesis (3-Amino-2-naphthoic acid)

- General Chlorosulfonation Methodology: Hofmann, H. S., et al. "Chlorosulfonation of Aromatic Compounds." Chem. Rev., 62, 535 (1962).

- Donaldson, N. The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd, London, 1958.

-

Safety Data (Methyl 2-naphthoate derivatives)

Sources

Methodological & Application

synthesis of sulfonamide derivatives using methyl 3-(chlorosulfonyl)-2-naphthoate

Application Note & Protocol

Strategic Synthesis of Novel N-Substituted Naphthalene-2-sulfonamides from Methyl 3-(Chlorosulfonyl)-2-naphthoate

Abstract

This document provides a comprehensive guide for the synthesis of novel sulfonamide derivatives utilizing methyl 3-(chlorosulfonyl)-2-naphthoate as a key intermediate. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The naphthalene scaffold, in particular, offers a rigid and lipophilic framework that is advantageous for ligand-receptor interactions. This application note details a robust and scalable protocol for the coupling of methyl 3-(chlorosulfonyl)-2-naphthoate with various primary and secondary amines. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline methods for structural verification, offering researchers a reliable platform for the development of new chemical entities for drug discovery and material science applications.

Introduction: The Naphthyl-Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N<) is a privileged structure in drug design, famously integral to sulfa drugs, diuretics, and protease inhibitors. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly versatile pharmacophore. The starting material, methyl 3-(chlorosulfonyl)-2-naphthoate, is a bifunctional reagent. The highly reactive sulfonyl chloride group allows for facile reaction with nucleophiles like amines, while the methyl ester provides a secondary site for further chemical modification, such as hydrolysis and subsequent amide coupling. This dual functionality enables the creation of diverse and complex molecular architectures from a single, readily accessible building block.

The core reaction is the nucleophilic substitution at the sulfonyl sulfur atom by an amine. The reaction is typically conducted in the presence of a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) generated in situ. The choice of base and solvent is critical to ensure high yields and purity by minimizing side reactions.

Experimental Protocol: Synthesis of Methyl 3-((4-Morpholinyl)sulfonyl)-2-naphthoate

This section provides a representative protocol for the reaction of methyl 3-(chlorosulfonyl)-2-naphthoate with morpholine. This procedure can be adapted for a wide range of primary and secondary amines.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents | Supplier (Example) |

| Methyl 3-(chlorosulfonyl)-2-naphthoate | C₁₂H₉ClO₄S | 284.71 | 1.00 | 285 mg | 1.0 | Sigma-Aldrich |

| Morpholine | C₄H₉NO | 87.12 | 1.20 | 105 µL (104 mg) | 1.2 | Acros Organics |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.50 | 209 µL (152 mg) | 1.5 | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 10 mL | - | J.T. Baker |

| 1 M Hydrochloric Acid (HCl) | HCl | - | - | ~10 mL | - | VWR Chemicals |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | - | ~10 mL | - | EMD Millipore |

| Saturated Sodium Chloride (Brine) | NaCl | - | - | ~10 mL | - | LabChem Inc. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | ~1-2 g | - | Alfa Aesar |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-(chlorosulfonyl)-2-naphthoate (285 mg, 1.00 mmol).

-

Solvent Addition: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Expert Rationale: This initial cooling is crucial to control the exothermicity of the reaction upon addition of the amine and base, preventing potential side reactions and degradation of the starting material.

-

-

Reagent Addition: Sequentially add triethylamine (209 µL, 1.50 mmol) followed by the dropwise addition of morpholine (105 µL, 1.20 mmol) to the cooled solution.

-

Expert Rationale: Triethylamine is a non-nucleophilic base that acts as an acid scavenger for the HCl produced during the reaction, driving the equilibrium towards the product. Adding the amine slowly prevents a rapid temperature increase. A slight excess of the amine (1.2 eq) ensures the complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

-

Aqueous Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and finally with brine (1 x 10 mL).

-

Expert Rationale: The HCl wash removes the excess triethylamine and any unreacted morpholine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes the bulk of the dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, methyl 3-((4-morpholinyl)sulfonyl)-2-naphthoate, typically as a white or off-white solid.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Structural Characterization and Validation

Affirmation of the chemical structure and purity of the synthesized sulfonamide is a critical, self-validating step of the protocol. The following techniques are standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expect to see characteristic signals for the naphthalene aromatic protons, the morpholine protons (or other amine substituents), and the methyl ester singlet.

-

¹³C NMR: Confirms the carbon framework of the molecule, including the carbonyl carbon of the ester and the carbons of the naphthalene and amine moieties.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Look for characteristic stretching frequencies:

-

~1720 cm⁻¹: C=O stretch of the methyl ester.

-

~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide group, respectively.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass of the synthesized compound, confirming its elemental composition with high accuracy. This is often the definitive proof of a successful synthesis.

Visualization of the Characterization Logic

Caption: Logical flow for the structural validation of the final product.

Conclusion

The protocol described herein offers a reliable and versatile method for synthesizing a library of novel naphthalene-based sulfonamides from methyl 3-(chlorosulfonyl)-2-naphthoate. By understanding the rationale behind each step—from temperature control to the selection of reagents and purification techniques—researchers can confidently adapt this procedure to a wide variety of amines to generate diverse compounds for screening in drug discovery and other applications. The robust nature of the sulfonyl chloride-amine reaction ensures that this method is a valuable tool for synthetic and medicinal chemists.

References

-

Title: The sulfonamide motif: a privileged scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: A Review on Recent Advances of Sulfonamides in Medicinal Chemistry. Source: Molecules URL: [Link]

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Source: John Wiley & Sons URL: [Link]

-

Title: Interpreting Infrared Spectra: A Practical Approach. Source: Encyclopedia of Analytical Chemistry URL: [Link]

using methyl 3-(chlorosulfonyl)-2-naphthoate as a building block in medicinal chemistry

Application Note: Methyl 3-(chlorosulfonyl)-2-naphthoate as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

Methyl 3-(chlorosulfonyl)-2-naphthoate (CAS: 90373-36-7) represents a high-value "orthogonally reactive" building block for drug discovery. Its structural uniqueness lies in the ortho-positioning of a highly reactive sulfonyl chloride (

This configuration allows for divergent synthesis :

-

Pathway A (Cyclization): Formation of tricyclic naphtho-sultams (benzo[

]saccharin analogs), a privileged scaffold in protease inhibitors and 5-HT -

Pathway B (Sequential Functionalization): Selective sulfonylation of amines followed by independent ester manipulation, yielding diverse sulfonamide-based pharmacophores.

This guide provides validated protocols for handling, selective functionalization, and cyclization of this scaffold.

Chemical Profile & Safety Protocol

| Property | Specification |

| IUPAC Name | Methyl 3-(chlorosulfonyl)naphthalene-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 284.71 g/mol |

| Appearance | Off-white to pale yellow solid |

| Reactivity Class | Electrophile (Dual); Moisture Sensitive |

CRITICAL SAFETY WARNING:

-

Water Reactivity: The sulfonyl chloride moiety hydrolyzes violently with water, releasing hydrochloric acid (

) and sulfonic acid. All protocols must be performed under an inert atmosphere ( -

Corrosivity: Causes severe skin burns and eye damage.[1][2] Double-gloving (Nitrile/Neoprene) and face shields are mandatory.

Strategic Application: The "Ortho-Effect" in Synthesis

The utility of this building block relies on the reactivity differential between the sulfonyl chloride and the ester.

-

(

-

(

By manipulating temperature and stoichiometry, researchers can selectively stop at the sulfonamide stage or force cyclization.

Visualizing the Synthetic Pathways

Figure 1: Divergent synthetic pathways. Pathway A exploits the ortho-ester for cyclization. Pathway B preserves the ester for subsequent modification.

Validated Experimental Protocols

Protocol A: Synthesis of Naphtho[2,3-d]isothiazol-3(2H)-one 1,1-dioxides (Cyclization)

Target Audience: Researchers targeting saccharin-like inhibitors.

Rationale: The naphthalene analog of saccharin (benzo[

Reagents:

-

Methyl 3-(chlorosulfonyl)-2-naphthoate (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Triethylamine (

) (2.5 equiv) -

Solvent: Anhydrous Dichloromethane (

) and Methanol (

Step-by-Step Methodology:

-

Sulfonylation: Dissolve methyl 3-(chlorosulfonyl)-2-naphthoate (1.0 mmol) in anhydrous

(10 mL) under -

Addition: Dropwise add a mixture of the amine (1.1 mmol) and

(1.2 mmol) in-

Observation: A white precipitate (

) may form.

-

-

Reaction: Stir at

for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of sulfonamide ester). -

Cyclization (One-Pot Variant): Evaporate

. Re-dissolve the residue in anhydrous-

Mechanistic Note: The base deprotonates the sulfonamide nitrogen (

), creating a nucleophile that attacks the adjacent ester carbonyl, displacing methoxide.

-

-

Workup: Cool to RT. Acidify with

to

Protocol B: Selective Synthesis of Open-Chain Sulfonamides

Target Audience: Researchers requiring the ester group for late-stage diversification (e.g., prodrug synthesis).

Rationale: To prevent cyclization, the nitrogen nucleophilicity must be managed, and heat must be avoided.

Reagents:

-

Methyl 3-(chlorosulfonyl)-2-naphthoate (1.0 equiv)

-

Complex Amine (e.g., amino acid ester, heterocyclic amine) (1.0 equiv)

-

Pyridine (1.2 equiv) — Acts as both base and acyl transfer catalyst.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried flask with the naphthoate (1.0 mmol) in THF (15 mL). Cool to

(Ice/Salt bath). -

Controlled Addition: Add Pyridine (1.2 mmol). Then, slowly add the amine (1.0 mmol) over 20 minutes.

-

Critical Control Point: Keeping the temperature below

prevents the amine from attacking the ester function.

-

-

Quench: Once TLC shows consumption of the starting material (usually < 2 hours), quench immediately with saturated

solution. Do not heat. -

Isolation: Extract with EtOAc. Wash organic layer with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Result: You now possess a Methyl 3-(N-substituted sulfamoyl)-2-naphthoate . The methyl ester is intact and available for hydrolysis (LiOH) to the carboxylic acid or reduction to the benzyl alcohol.

-

Medicinal Chemistry Applications

Case Study 1: Protease Inhibition

The cyclic "saccharin" motif derived from this building block acts as a suicide substrate for serine proteases. The enzyme attacks the carbonyl of the sultam ring; the ring opens, and the sulfonyl group covalently binds to the active site histidine or serine, irreversibly inhibiting the enzyme.

-

Design Tip: Use Protocol A with bulky amines (e.g., tert-butyl amine or isopropyl amine) to modulate the fit within the enzyme pocket [1].

Case Study 2: Lipophilic Sulfonamide Antibacterials

Naphthalene derivatives are known for their ability to intercalate DNA or bind to hydrophobic pockets in bacterial enzymes [2].

-

Workflow: Use Protocol B to attach a polar heterocycle (e.g., piperazine) to the sulfonyl group. Hydrolyze the ester to the acid, then couple with a solubilizing group. This creates a "dumb-bell" shape with the lipophilic naphthalene core in the center, enhancing membrane permeability.

Visualizing the Pharmacophore Logic

Figure 2: Pharmacophore mapping of the 2,3-substituted naphthalene scaffold.

References

- Source: Google Patents / USPTO. "Preparation of saccharin derivatives." The cyclization mechanism of ortho-chlorosulfonyl benzoates/naphthoates with ammonia or amines is the industrial standard for saccharin synthesis.

-

Naphthalene Scaffolds in Antimicrobials

-

General Reactivity of Sulfonyl Chlorides

- Safety Data (Analogous Compound): Source: Fisher Scientific SDS for Methyl 2-(chlorosulfonyl)benzoate. (Note: Used as the closest safety proxy for the naphthalene homolog).

Sources

- 1. fishersci.com [fishersci.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]

functionalization of naphthalene rings using chlorosulfonyl intermediates

Application Note: Regioselective Functionalization of Naphthalene Rings via Chlorosulfonyl Intermediates

Abstract & Introduction

The naphthalene ring system is a privileged scaffold in medicinal chemistry, serving as the core for numerous lipophilic drug candidates, fluorescent probes (e.g., Dansyl chloride), and organic electronic materials. The introduction of a chlorosulfonyl group (-SO₂Cl) onto the naphthalene ring is a pivotal transformation. It provides a highly reactive electrophilic handle that can be readily diversified into sulfonamides, sulfonate esters, or reduced to thiols.

However, the naphthalene ring presents a classic challenge in regioselectivity: the competition between the kinetic

This guide details the protocols for selectively accessing both the 1- and 2-naphthalenesulfonyl chloride intermediates and their subsequent functionalization. By manipulating reaction temperature and reversibility, researchers can toggle between these isomers with high specificity.

Mechanistic Insight: The Alpha vs. Beta Battle

To successfully control this reaction, one must understand the underlying electronic and steric forces.

-

Kinetic Control (

-Substitution): Electrophilic attack at the C1 position is faster because the cationic intermediate (arenium ion) is stabilized by resonance structures that preserve the aromaticity of the adjacent benzene ring. However, the resulting product suffers from peri-interaction —steric strain between the sulfonyl group at C1 and the proton at C8. -

Thermodynamic Control (

-Substitution): Attack at C2 involves a higher activation energy (slower) but yields a more stable product. The C2 position is sterically unencumbered. Because sulfonation is reversible, high temperatures allow the kinetically formed 1-isomer to revert to naphthalene and re-react at the 2-position, eventually accumulating the stable thermodynamic product.[1][2]

Pathway Visualization

The following diagram illustrates the energy landscape and the divergence of the kinetic and thermodynamic pathways.

Figure 1: Reaction pathway distinguishing Kinetic (C1) vs. Thermodynamic (C2) control in naphthalene functionalization.

Experimental Protocols

Protocol A: Kinetic Synthesis (1-Naphthalenesulfonyl Chloride)

Objective: Isolate the 1-isomer by suppressing the reverse reaction and rearrangement. Critical Parameter: Temperature must remain below 0°C.

Materials:

-

Naphthalene (12.8 g, 100 mmol)

-

Chlorosulfonic acid (23.3 g, 200 mmol) [CAUTION: Reacts violently with water]

-

Dichloromethane (DCM) (50 mL) - Note: Historically

was used; DCM is the safer modern alternative.

Step-by-Step:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a gas scrubber (NaOH trap) to neutralize HCl gas.

-

Solvation: Dissolve naphthalene in DCM and cool the solution to -5°C using an ice/salt bath.

-

Addition: Add chlorosulfonic acid dropwise over 30 minutes.

-

Why? Rapid addition causes localized heating, which can trigger isomerization to the 2-isomer or sulfone formation.

-

-

Reaction: Stir at -5°C to 0°C for 2 hours. The mixture will evolve HCl gas.

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The organic layer will separate.[3]

-

Workup: Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with cold water (2 x 50 mL), dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from hexane/benzene (or heptane) if necessary.

-

Expected Yield: ~70-80%

-

Melting Point: 64-67°C

-

Protocol B: Thermodynamic Synthesis (2-Naphthalenesulfonyl Chloride)

Objective: Access the stable 2-isomer. Strategy: Direct chlorosulfonation at high temperature yields mixtures of sulfones. The most robust "self-validating" protocol is a two-step sequence : High-temp sulfonation followed by chlorination.

Materials:

-

Naphthalene (12.8 g, 100 mmol)

-

Sulfuric Acid (

, conc.) (10 g) -

Phosphorus Pentachloride (

) (22 g)

Step-by-Step:

-

Sulfonation (Thermodynamic Equilibration):

-

Mix naphthalene and conc.

in a flask. -

Heat to 160°C for 45 minutes.

-

Why? At this temperature, the 1-sulfonic acid rapidly desulfonates and resulfonates to the 2-isomer.

-

-

Salt Formation (Optional but Recommended):

-

Pour into water.[4] Neutralize with

, filter (remove

-

-

Chlorination:

-

Mix the dry Sodium 2-naphthalenesulfonate with

(or -

Heat at 120°C for 1-2 hours until the mass liquefies and HCl evolution ceases.

-

-

Isolation:

Protocol C: Functionalization (Sulfonamide Synthesis)

Objective: Coupling the sulfonyl chloride with an amine (e.g., a piperazine derivative for drug scaffolds).

Step-by-Step:

-

Dissolve the amine (1.1 equiv) and Triethylamine (1.5 equiv) in dry DCM.

-

Cool to 0°C.

-

Add the Naphthalenesulfonyl chloride (1.0 equiv) (from Protocol A or B) dissolved in DCM dropwise.

-

Warm to room temperature and stir for 4 hours.

-

Wash with 1N HCl (to remove unreacted amine), then brine. Dry and concentrate.

Comparative Data & Applications

Table 1: Regioselectivity vs. Conditions

| Parameter | Kinetic Protocol | Thermodynamic Protocol |

| Major Product | 1-Naphthalenesulfonyl chloride | 2-Naphthalenesulfonyl chloride |

| Temperature | -5°C to 0°C | >160°C (Sulfonation step) |

| Reaction Time | 2-3 Hours | 1 Hour (Equilibration) |

| Key Constraint | Avoid exotherms (prevents rearrangement) | High T required to overcome activation barrier of C2 |

| Primary Impurity | 2-isomer (if T spikes) | Sulfones (dinaphthyl sulfone) |

Table 2: Key Therapeutic Applications

| Target / Application | Mechanism | Isomer Relevance |

| FABP4 Inhibitors | Lipid metabolism modulation | 1-Sulfonamide derivatives show high selectivity [1]. |

| CCR8 Antagonists | Chemokine receptor blockage | Naphthalene sulfonamide scaffold is a core pharmacophore [2]. |

| Tubulin Inhibitors | Anticancer (Microtubule destabilization) | 1-Naphthalenesulfonamides bind colchicine site [3]. |

| Dansyl Chloride | Fluorescence Labeling | 1-Sulfonyl derivative (5-dimethylamino) is the standard [4]. |

Workflow Visualization

Figure 2: Operational workflow for selecting and synthesizing the desired regioisomer.

Safety & Handling (Crucial)

-

Chlorosulfonic Acid: Reacts explosively with water. Always quench reaction mixtures by adding the mixture to ice, never water to the acid. Ensure the gas scrubber is active to trap HCl fumes.

-

PPE: Full face shield, acid-resistant apron, and long butyl rubber gloves are mandatory.

-

Waste: Neutralize all aqueous waste streams with Sodium Bicarbonate before disposal.

References

-

ResearchGate. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Available at: [Link]

-

Jenkins, T. J., et al. "Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8."[6] Journal of Medicinal Chemistry (2007).[6] Available at: [Link]

-

Wang, G., et al. "Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors."[7] Journal of Enzyme Inhibition and Medicinal Chemistry (2021). Available at: [Link]

-

American Chemical Society. "Improved preparation of 5-dimethylamino-1-naphthalenesulfonyl chloride." Available at: [Link]

-

Organic Syntheses. "Naphthalene-1,5-disulfonyl chloride."[8] (Illustrates general chlorosulfonation handling). Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride - Google Patents [patents.google.com]

Troubleshooting & Optimization

purification methods for methyl 3-(chlorosulfonyl)-2-naphthoate reaction mixtures

Technical Support Center: Purification of Methyl 3-(chlorosulfonyl)-2-naphthoate

Welcome to the technical support center for the purification of methyl 3-(chlorosulfonyl)-2-naphthoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical principles to help you troubleshoot and optimize your purification processes effectively.

Methyl 3-(chlorosulfonyl)-2-naphthoate is a key building block in synthetic chemistry, but its purification can be challenging due to the reactive nature of the sulfonyl chloride group. The primary obstacle is its susceptibility to hydrolysis, which can significantly lower yields and introduce impurities.[1][2][3] This guide provides a structured approach to tackling common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up and purification of your reaction mixture.

Problem 1: My final product is an oil or a waxy solid and fails to crystallize.

-

Probable Cause 1: Hydrolysis to Sulfonic Acid. The most common cause is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (methyl 3-(sulfo)-2-naphthoate). Sulfonic acids are often non-crystalline and can inhibit the crystallization of the desired product. This hydrolysis occurs when the sulfonyl chloride comes into contact with water, especially during the aqueous work-up.[1][2]

-

Solution 1: Rigorous Anhydrous Technique.

-

Work-up: When quenching the reaction, pour the mixture onto cracked ice or into ice-cold water, rather than adding water to the reaction mixture.[1] This keeps the temperature low and minimizes the rate of hydrolysis.

-

Extraction: Perform the extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) as quickly as possible.[1]

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to help remove bulk water, but minimize the number of aqueous washes.

-

Drying: Use a robust anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and ensure sufficient drying time before filtration.

-

-

Probable Cause 2: Residual Solvent. Even small amounts of solvent can prevent a product from solidifying.

-

Solution 2: Trituration and High-Vacuum Drying.

-

Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or petroleum ether).[4] Stir the oily product vigorously. This can wash away more soluble impurities and often induces crystallization.

-

Drying: Place the product under a high vacuum for several hours to remove all traces of volatile solvents.

-

-

Probable Cause 3: Formation of Diaryl Sulfone Byproduct. This common side reaction in chlorosulfonation can produce a structurally similar impurity that disrupts the crystal lattice.[1]

-

Solution 3: Chromatographic Purification. If trituration and recrystallization fail, flash column chromatography is necessary to separate the product from closely related impurities. See the detailed protocol below.

Problem 2: The overall yield is very low after purification.

-

Probable Cause 1: Product Loss During Aqueous Work-up. As mentioned, hydrolysis is a primary pathway for yield loss.[1] If the sulfonyl chloride is not efficiently extracted into the organic phase, it remains in the aqueous layer and is discarded.

-

Solution 1: Optimized Extraction.

-

Ensure you are using a sufficient volume of organic solvent for extraction.

-

Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to maximize recovery.

-

-

Probable Cause 2: Incomplete Reaction. Unreacted starting material (methyl 3-hydroxy-2-naphthoate or its sulfonic acid precursor) will be removed during purification, lowering the yield of the desired product.

-

Solution 2: Reaction Monitoring.

-

Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Ensure the starting material spot has been completely consumed before proceeding to work-up.

-

If the reaction is sluggish, consider adjusting conditions, such as ensuring a sufficient excess of the chlorosulfonating agent is used.[1]

-

-

Probable Cause 3: Degradation on Silica Gel. Sulfonyl chlorides can react with the acidic surface of standard silica gel during column chromatography, leading to decomposition and reduced yield.

-

Solution 3: Proper Chromatography Technique.

-

Deactivation: Consider using silica gel that has been "deactivated" by pre-treating it with a small amount of a base like triethylamine mixed into the eluent (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate mixture).

-

Speed: Do not let the product sit on the column for an extended period. Run the column efficiently and collect fractions promptly.

-

Frequently Asked Questions (FAQs)

Q1: What are the best purification methods for methyl 3-(chlorosulfonyl)-2-naphthoate?

For solid sulfonyl chlorides, the preferred method is recrystallization from a non-polar, anhydrous solvent or solvent system.[1][4] If the product is an oil or if recrystallization fails to remove impurities, flash column chromatography over silica gel is the recommended alternative.[5][6]

Q2: Which solvents are recommended for recrystallization?

The goal is to find a solvent where the product is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points include:

-

Petroleum ether[4]

-

Hexane or cyclohexane

-

Mixtures of a non-polar solvent (like hexane) with a slightly more polar co-solvent (like ethyl acetate or dichloromethane) to achieve the desired solubility profile.

Q3: How can I confirm the purity of my final product?

A combination of techniques provides the most reliable assessment:

-

¹H NMR Spectroscopy: This will confirm the structure and identify any proton-containing impurities. Check for the absence of starting material signals and the correct integration of aromatic and methyl ester protons.

-

Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a strong indicator of high purity for a crystalline solid.[7]

-

HPLC: High-Performance Liquid Chromatography provides quantitative data on purity (e.g., >98%).[8]

Q4: Can I use the crude product directly in the next step without purification?

In some cases, yes. If the subsequent reaction is tolerant of the likely impurities (e.g., the corresponding sulfonic acid) and if a highly pure final product is not essential, using the crude material can avoid purification-related yield loss.[1] However, this is highly dependent on the specific reaction. For example, if the next step involves a nucleophile that can react with both the sulfonyl chloride and the sulfonic acid, purification is mandatory.

Q5: How should I store the purified methyl 3-(chlorosulfonyl)-2-naphthoate?

Due to their moisture sensitivity, sulfonyl chlorides should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to protect them from atmospheric moisture.[1][3]

Visualized Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying the crude reaction mixture.

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is designed to minimize hydrolysis of the sulfonyl chloride.

-

Prepare a large beaker containing a vigorously stirred mixture of cracked ice and water.

-

Slowly and carefully pour the crude reaction mixture from the chlorosulfonation reaction directly onto the ice/water mixture. The sulfonyl chloride should precipitate as a solid or separate as an oil.

-

If a solid precipitates, collect it quickly by vacuum filtration. Wash the solid with cold water and then immediately proceed to drying or the next purification step.

-

If an oil separates, transfer the entire mixture to a separatory funnel.

-

Extract the aqueous mixture swiftly with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL for a small-scale reaction).

-

Combine the organic layers. Wash once with cold water and once with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable non-polar solvent (e.g., petroleum ether, or a hexane/ethyl acetate mixture).

-

Gently heat the mixture with stirring (e.g., on a hotplate) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under a high vacuum.

Protocol 3: Flash Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system like 95:5 Hexane:Ethyl Acetate is a good starting point).

-

Column Packing: Pack a glass column with the silica slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

-

Elution: Elute the column with the solvent system, applying positive pressure (flash chromatography).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (n.d.). BenchChem.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (n.d.). ChemRxiv.

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1968). Canadian Science Publishing.

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate.

- Sulfonyl halide - Wikipedia. (n.d.). Wikipedia.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC.

- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). Newcrom.

- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem. (n.d.). BenchChem.

- Methyl 3-Hydroxy-2-Naphthoate: Synthesis & Quality Control for R&D. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl). (n.d.). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: Stability and Handling of Methyl 3-(chlorosulfonyl)-2-naphthoate in Aqueous Media

Welcome to the technical support center for methyl 3-(chlorosulfonyl)-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability, handling, and troubleshooting of this highly reactive intermediate in aqueous environments.

The Core Challenge: Inherent Instability in Water

Methyl 3-(chlorosulfonyl)-2-naphthoate is a valuable reagent for introducing the methyl 2-naphthoate-3-sulfonyl moiety, commonly used in the synthesis of novel sulfonamides and sulfonate esters. However, its utility is intrinsically linked to the high reactivity of the sulfonyl chloride (-SO₂Cl) group. This group is a potent electrophile, making it highly susceptible to nucleophilic attack by water, a process known as hydrolysis.[1][2] This reaction is often rapid and irreversible under typical experimental conditions, representing the primary cause of failure in aqueous reaction systems.

The hydrolysis of aromatic sulfonyl chlorides proceeds via a mechanism where water attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3][4] The resulting products are the corresponding sulfonic acid and hydrochloric acid (HCl).

Caption: Hydrolysis pathway of methyl 3-(chlorosulfonyl)-2-naphthoate.

This reaction not only consumes the active reagent but also generates acid, which can lower the pH of the medium and potentially catalyze other side reactions, including the hydrolysis of the methyl ester group on the naphthalene ring.

Frequently Asked Questions (FAQs)

Q1: How stable is methyl 3-(chlorosulfonyl)-2-naphthoate in pure water?

A: It is highly unstable. The sulfonyl chloride functional group reacts readily with water to form the corresponding sulfonic acid.[2][3] This hydrolysis can be very rapid, often completing within minutes to hours, depending on the temperature. For any application, it should be assumed that the compound has a very limited half-life in aqueous media and should be used immediately after introduction.

Q2: What is the best way to prepare a stock solution?

A: Stock solutions must be prepared in a high-purity, anhydrous aprotic organic solvent. Due to the reactivity of sulfonyl chlorides, suitable solvents include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

It is critical to use solvents with the lowest possible water content and to store the resulting stock solution under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) in a tightly sealed vial to prevent moisture ingress.

Q3: Can I use aqueous buffers for my reaction? What kind?

A: This is a critical point. Many common biological buffers are nucleophilic and will react with the sulfonyl chloride group, inactivating your reagent.

-

AVOID Nucleophilic Buffers: Buffers with primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane), or those with other nucleophilic sites, like phosphate, should be avoided as they will compete with your target nucleophile.

-

USE Non-Nucleophilic Buffers (with caution): If a buffer is absolutely necessary, consider non-nucleophilic options like MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). However, even in these buffers, hydrolysis will still occur. The solution should be prepared and used immediately. The best practice is to test the stability of the compound in your chosen buffer system prior to running the actual experiment (see Protocol 2).

Q4: I am performing an aqueous workup after a synthesis. What precautions should I take?

A: Product loss due to hydrolysis during aqueous workup is a common issue.[1] To minimize degradation:

-

Work Quickly: Perform all aqueous quenching, washing, and extraction steps as rapidly as possible.

-

Use Cold Solutions: Conduct the workup at low temperatures (0-5°C) using an ice bath for all aqueous solutions and separatory funnels.[1]

-

Use Brine: Wash the organic layer with brine (saturated NaCl solution) to help break emulsions and reduce the amount of dissolved water in the organic phase before adding a drying agent.

Q5: The compound has low aqueous solubility. Does this "protect" it from hydrolysis?

A: To some extent, yes. In some cases, the low solubility of aryl sulfonyl chlorides in water can lead to their precipitation, which can protect the bulk of the solid material from rapid hydrolysis.[5] However, this is not a reliable method for stabilization. The portion of the material that is dissolved will still degrade quickly, and the solid-liquid interface remains a site of reaction. This phenomenon can lead to poor reproducibility.

Troubleshooting Guide

This section addresses common problems encountered when using methyl 3-(chlorosulfonyl)-2-naphthoate in aqueous or partially aqueous systems.

Caption: Troubleshooting workflow for reactions involving the title compound.

Issue 1: Low or No Product Yield in an Aqueous Reaction

-

Symptoms: Your starting material, methyl 3-(chlorosulfonyl)-2-naphthoate, is consumed (as seen by TLC or HPLC), but the expected product is not formed, or is formed in very low quantities. The pH of your reaction mixture drops over time.

-

Root Cause: The reagent is likely undergoing rapid hydrolysis, which is faster than the reaction with your intended nucleophile. The drop in pH is a direct result of HCl being produced.

-

Solutions:

-

Confirm Hydrolysis: Run a control experiment under your exact reaction conditions (solvent, buffer, temperature) but without your target nucleophile. Monitor the disappearance of the methyl 3-(chlorosulfonyl)-2-naphthoate over time using HPLC or TLC. This will give you a direct measure of its stability in your system.

-

Change Solvent System: If hydrolysis is rapid, the most effective solution is to move away from a fully aqueous system.

-

Anhydrous Organic Solvent: If your nucleophile is soluble, perform the reaction in an anhydrous solvent like acetonitrile or DCM with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl produced.

-

Biphasic Conditions: For water-soluble nucleophiles, a Schotten-Baumann reaction setup can be effective. The sulfonyl chloride is dissolved in an immiscible organic solvent (e.g., DCM), and the nucleophile is in an aqueous phase, often with a base. The reaction occurs at the interface, and vigorous stirring is essential.

-

-

Optimize Reagent Addition: If you must use an aqueous system, add the sulfonyl chloride (as a concentrated solution in an anhydrous organic solvent) slowly and sub-surface to the vigorously stirred reaction mixture at 0°C. This maximizes the chance of it reacting with your target before it hydrolyzes.

-

Issue 2: Inconsistent Results and Poor Reproducibility

-

Symptoms: The reaction yield varies significantly between seemingly identical experimental runs.

-

Root Cause: This is often due to uncontrolled variations in the rate of hydrolysis. Minor differences in moisture content of reagents, ambient humidity, the speed of reagent addition, or temperature fluctuations can have a large impact on the outcome.

-

Solutions:

-

Standardize Procedures: Be meticulous in standardizing every step. Use the same grade of solvents, prepare fresh stock solutions for each set of experiments, and control the temperature and stirring rate precisely.

-

Use an Inert Atmosphere: If possible, run the reaction under a blanket of nitrogen or argon to minimize exposure to atmospheric moisture.

-

Verify Stock Solution Integrity: If a stock solution is used over several days, its concentration may decrease due to inadvertent moisture contamination. It is best practice to use freshly prepared solutions or to re-qualify the concentration of older stock solutions before use.

-

Recommended Experimental Protocols

Protocol 1: Preparation of a Stock Solution

-

Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator.

-

Weigh the desired amount of methyl 3-(chlorosulfonyl)-2-naphthoate in a dry vial.

-

Using a syringe, add the required volume of high-purity, anhydrous-grade DMSO (or other suitable aprotic solvent) to achieve the target concentration.

-

Immediately cap the vial tightly with a septum-lined cap.

-

Mix by vortexing until the solid is completely dissolved.

-

For storage, flush the headspace of the vial with an inert gas (e.g., argon), seal with paraffin film, and store at -20°C or below.

Protocol 2: General Method for Monitoring Hydrolysis by HPLC

This protocol allows you to determine the stability of the compound in your specific aqueous buffer.

-

System Setup:

-

HPLC System: With a UV detector (a PDA detector is preferred).

-

Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point. For example, a gradient from 10% B to 90% B over 15 minutes.

-

Detection: Monitor at a wavelength where the naphthalene ring absorbs, typically around 254 nm or 280 nm.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile (Protocol 1).

-

Equilibrate your chosen aqueous buffer to the desired experimental temperature (e.g., 25°C).

-

At time t=0, spike a small volume of the acetonitrile stock solution into the aqueous buffer to achieve a final concentration of ~50 µg/mL. Mix rapidly.

-

-

Time-Course Analysis:

-

Immediately inject the first sample (t=0) onto the HPLC system.

-

Continue to inject samples at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

-

Monitor the chromatograms for the disappearance of the peak corresponding to methyl 3-(chlorosulfonyl)-2-naphthoate and the appearance of a new, more polar peak corresponding to the sulfonic acid hydrolysis product.

-

-

Data Analysis:

-

Plot the peak area of the parent compound versus time to determine its degradation kinetics and half-life in your specific medium. This data is crucial for designing a successful reaction window.

-

Data Summary

The stability of methyl 3-(chlorosulfonyl)-2-naphthoate is highly dependent on its environment. The following table provides a qualitative summary.

| Condition | Stability | Rationale |

| Anhydrous Aprotic Solvents | Excellent | No nucleophile present to react with the sulfonyl chloride.[6] |

| Pure Water | Very Poor | Rapid hydrolysis to the sulfonic acid.[3][4] |

| Aqueous Acid (Low pH) | Very Poor | Hydrolysis is the primary degradation pathway. |

| Aqueous Base (High pH) | Extremely Poor | Base (hydroxide) is a stronger nucleophile than water, accelerating hydrolysis significantly. |

| Nucleophilic Buffers (Tris, Phosphate) | Extremely Poor | Reacts with both water and the buffer components. |

| Non-Nucleophilic Buffers (HEPES, MES) | Very Poor | Hydrolysis is still the dominant pathway, though reaction with the buffer itself is minimized. |

References

-

Ivanov, S.N., Gnedin, B.G., & Kislov, V.V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available from: [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4). Available from: [Link]

-

Dunn, P. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available from: [Link]

-

Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 872–876. Available from: [Link]

-

Wallace, O. B. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1137-1145. Available from: [Link]

-

Gackowski, M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Sustainable Chemistry & Engineering, 9(50), 17094–17101. Available from: [Link]

-

Barceló, D., & Hennion, M. C. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 889(1-2), 169-180. Available from: [Link]

-

Lee, D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109–1119. Available from: [Link]

- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

minimizing side reactions when using methyl 3-(chlorosulfonyl)-2-naphthoate

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions and Optimizing Synthetic Outcomes.

Welcome to the technical support center for methyl 3-(chlorosulfonyl)-2-naphthoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured as a dynamic troubleshooting resource to address the common and subtle challenges encountered when working with this highly reactive, yet synthetically valuable, building block.

Frequently Asked Questions (FAQs)

Q1: What is the single most common cause of yield loss when using methyl 3-(chlorosulfonyl)-2-naphthoate?

A: The most prevalent side reaction and cause of yield loss is hydrolysis . Sulfonyl chlorides are highly susceptible to reaction with water, even ambient moisture in the air or trace amounts in solvents.[1][2] This reaction converts the reactive sulfonyl chloride into the corresponding and synthetically inert 3-(methoxycarbonyl)-2-naphthalenesulfonic acid, which is often difficult to separate from the desired product due to its high polarity.

Q2: How must I store and handle this reagent to maintain its integrity?

A: Proper storage is critical. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.[2][3] A desiccator is highly recommended. When handling, work quickly, avoid prolonged exposure to the laboratory atmosphere, and use dry glassware and syringes.

Q3: My primary amine nucleophile has two N-H bonds. Can I get double addition?

A: Yes, the formation of a di-sulfonylated amine, R-N(SO₂-R')₂, is a possible side reaction, particularly if the sulfonyl chloride is used in excess or if reaction conditions (e.g., strong, non-hindered base) favor the deprotonation of the initially formed sulfonamide. Controlling stoichiometry is key.

Q4: What are the best general-purpose solvents for reactions with this sulfonyl chloride?

A: Anhydrous aprotic solvents are strongly recommended. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and 1,4-dioxane are common choices.[4] The critical factor is the near-complete absence of water. Solvents like pyridine can be used, but it's important to recognize they can also act as nucleophilic catalysts or, in some cases, competing nucleophiles.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a detailed question-and-answer format, providing causative explanations and actionable solutions.

Problem 1: Low Yield and a Highly Polar Byproduct

Q: My reaction to form a sulfonamide has a low yield, and I'm observing a significant amount of a baseline spot on my TLC that is soluble in aqueous work-up layers. What is happening and how do I fix it?

A: This is the classic signature of hydrolysis . The sulfonyl chloride is reacting with water before it can react with your intended nucleophile (e.g., an amine).

The Underlying Chemistry: The sulfur atom in the sulfonyl chloride group is highly electrophilic. Water, though a weak nucleophile, can attack this sulfur atom in an Sₙ2-type mechanism, displacing the chloride ion.[5][6] This forms 3-(methoxycarbonyl)-2-naphthalenesulfonic acid and HCl.[1] This sulfonic acid byproduct is unreactive toward your amine and complicates purification.

Workflow: Diagnosing and Preventing Hydrolysis

Caption: A logical workflow for troubleshooting hydrolysis.

Detailed Protocol for Anhydrous Sulfonamide Synthesis:

-

Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

-

Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) or use commercially available anhydrous solvents packaged under an inert atmosphere.

-

Reaction Setup:

-

Dissolve your amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the mixture in an ice bath (0 °C). This helps control the exothermicity of the reaction and can improve selectivity.[7]

-

In a separate flask, dissolve methyl 3-(chlorosulfonyl)-2-naphthoate (1.05-1.1 eq) in the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes using a syringe or dropping funnel. Slow addition is crucial to prevent localized heating and side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the limiting reagent (usually the amine) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Work-up: Once complete, quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the excess base and precipitate the product if it is a solid. Extract with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Problem 2: Multiple Product Spots on TLC/LC-MS

Q: My reaction is producing the desired product, but I'm also seeing one or more significant side-product spots that are not the sulfonic acid. What could they be?

A: Besides hydrolysis, other nucleophiles can compete with your target substrate, or the substrate itself can react further. The primary culprits are reaction with the base, reaction with a nucleophilic solvent, or di-sulfonylation of the amine.

The Underlying Chemistry:

-

Di-sulfonylation: Primary amines (R-NH₂) react to form a sulfonamide (R-NH-SO₂R'), which still has an acidic proton on the nitrogen. In the presence of a strong enough base, this proton can be removed to form an anion (R-N⁻-SO₂R'), which is nucleophilic and can react with a second molecule of the sulfonyl chloride.

-

Reaction with Base/Solvent: While bases like triethylamine are generally considered non-nucleophilic due to steric hindrance, more nucleophilic bases like pyridine or 4-dimethylaminopyridine (DMAP) can attack the sulfonyl chloride, forming a reactive sulfonylpyridinium salt intermediate. If not intercepted by the primary nucleophile, this can lead to other products.

Visualizing Competitive Reaction Pathways

Caption: Key reaction pathways for the sulfonyl chloride.

Solutions and Preventative Measures:

| Observed Problem | Probable Cause | Recommended Actions & Preventative Measures |

| Multiple Product Spots | Di-sulfonylation of Amine | • Use the amine as the limiting reagent (1.0 eq) with a slight excess of sulfonyl chloride (1.05-1.1 eq).• Add the sulfonyl chloride solution slowly to the amine solution at 0 °C.• Use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |

| Reaction with Base/Solvent | • Avoid using pyridine as a solvent if possible; use it only in catalytic amounts if necessary.• Choose a non-nucleophilic base (see above).• Ensure the primary nucleophile is sufficiently reactive to outcompete the base/solvent. | |

| Reaction Stalls | Degraded Sulfonyl Chloride | • Verify the purity of the sulfonyl chloride before use. A simple test is to carefully add a small amount to methanol; a vigorous reaction indicates activity.• Purchase fresh reagent or repurify if necessary (caution: purification can be hazardous). |

| Poor Nucleophile | • For electron-deficient or sterically hindered amines/alcohols, the reaction may require more forcing conditions.• Consider increasing the temperature (e.g., reflux in DCM or THF).• Use a more potent base to fully deprotonate the nucleophile.• Add a catalytic amount of DMAP (Note: this can also lead to side reactions if not controlled). |

References

- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.

-

King, J. F., & Dueck, M. J. (1974). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 52(21), 3584-3595. Retrieved from [Link]

-

Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. Retrieved from [Link]

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.

-

King, J. F., & Lee, T. W. S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743-1749. Retrieved from [Link]

-

Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-925. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]

-

Wolfe, C. N., & Zajac, M. A. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 50(26), 3349-3351. Retrieved from [Link]

-

Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515-9520. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Agilent. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. Retrieved from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]

-

UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Retrieved from [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]

Sources

- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 2. fishersci.com [fishersci.com]

- 3. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 3-(chlorosulfonyl)-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For professionals in pharmaceutical and materials science, a precise understanding of a molecule's structure is paramount for predicting its behavior, reactivity, and potential applications. This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl 3-(chlorosulfonyl)-2-naphthoate, a key intermediate in the synthesis of various biologically active compounds. By comparing its expected spectral features with those of structurally related analogs, we aim to provide a comprehensive framework for interpreting the NMR data of complex substituted naphthalene systems.

The Structural Significance of Methyl 3-(chlorosulfonyl)-2-naphthoate

Methyl 3-(chlorosulfonyl)-2-naphthoate is a bifunctional molecule incorporating a naphthalene core, a methyl ester, and a chlorosulfonyl group. This unique combination of functionalities makes it a versatile building block. The naphthalene scaffold is a common motif in medicinal chemistry, while the reactive chlorosulfonyl group allows for the introduction of a sulfonyl or sulfonamide moiety, a common feature in many drug molecules. The methyl ester provides a handle for further synthetic transformations. Accurate characterization of this intermediate by ¹H NMR is the first critical step in ensuring the integrity of any subsequent synthetic route.

Decoding the ¹H NMR Spectrum: A Predictive Analysis

The structure and numbering of the naphthalene ring in methyl 3-(chlorosulfonyl)-2-naphthoate are shown below:

Figure 1. Structure of methyl 3-(chlorosulfonyl)-2-naphthoate.

The aromatic region of the ¹H NMR spectrum is expected to display signals for six protons (H-1, H-4, H-5, H-6, H-7, and H-8), while the aliphatic region will show a singlet for the methyl ester protons.

Key Predictive Insights:

-

The Methyl Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The deshielding effect of the adjacent carbonyl group pulls this signal downfield.

-

The Aromatic Protons: The chemical shifts of the naphthalene protons are influenced by the electronic nature of the substituents. Both the methoxycarbonyl and the chlorosulfonyl groups are electron-withdrawing. This will cause a general downfield shift of all aromatic protons compared to unsubstituted naphthalene.

-

H-1 and H-4: These protons are in the same ring as the substituents. The H-1 proton is ortho to the methoxycarbonyl group and meta to the chlorosulfonyl group. Conversely, the H-4 proton is ortho to the chlorosulfonyl group and meta to the methoxycarbonyl group. Due to the strong deshielding effect of the adjacent electron-withdrawing groups, both H-1 and H-4 are expected to be significantly shifted downfield, likely appearing as singlets or narrow doublets. The H-4 proton, being ortho to the strongly withdrawing chlorosulfonyl group, is predicted to be the most downfield of all aromatic protons.

-

H-5, H-6, H-7, and H-8: These protons are on the second, unsubstituted ring. Their chemical shifts will be less affected by the substituents but will still be influenced by the overall electron-poor nature of the naphthalene system. They will likely appear as a complex multiplet, with H-5 and H-8 resonating at a lower field than H-6 and H-7 due to the anisotropic effect of the adjacent ring.[1]

-

Comparative Spectral Analysis: Learning from Analogs

To refine our predictions, we can compare the expected spectrum of methyl 3-(chlorosulfonyl)-2-naphthoate with the experimental data of similar molecules.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Methyl 3-(chlorosulfonyl)-2-naphthoate and Related Compounds

| Compound | H-1 | H-3/H-4 | H-5, H-8 | H-6, H-7 | -OCH₃ | Reference |

| Methyl 2-naphthoate | ~8.5 (s) | ~7.9 (d) | ~7.9 (m) | ~7.5 (m) | ~4.0 (s) | [2] |

| Naphthalene-2-sulfonyl chloride | ~8.5 (s) | ~8.0 (d) | ~8.0 (m) | ~7.7 (m) | N/A | [3] |

| Methyl 3-bromo-2-naphthoate | ~8.2 (s) | ~8.1 (s) | ~7.8 (m) | ~7.5 (m) | ~4.0 (s) | |

| Predicted: Methyl 3-(chlorosulfonyl)-2-naphthoate | ~8.3-8.5 | ~8.6-8.8 (H-4) | ~7.9-8.1 | ~7.6-7.8 | ~4.0-4.1 | - |

Note: The chemical shifts for the multiplet signals (m) are approximate ranges.

Analysis of Comparative Data:

-

Methyl 2-naphthoate: This provides a baseline. The H-1 proton is a singlet at a low field due to its peri-position relative to H-8 and its ortho-position to the ester. The remaining aromatic protons form a complex pattern.[2][4]

-

Naphthalene-2-sulfonyl chloride: The presence of the electron-withdrawing -SO₂Cl group at the 2-position causes a general downfield shift of the aromatic protons compared to naphthalene.[5][6]

-

Methyl 3-bromo-2-naphthoate: The introduction of a bromine atom at the 3-position provides a good model for substitution at this site. The H-1 and H-4 protons are now distinct singlets, with the H-4 proton shifted downfield due to the proximity of the bromine.

Based on these comparisons, we can anticipate that in methyl 3-(chlorosulfonyl)-2-naphthoate, the H-4 proton will be the most deshielded aromatic proton due to the powerful electron-withdrawing nature of the adjacent chlorosulfonyl group. The H-1 proton will also be a downfield singlet. The protons on the other ring (H-5, H-6, H-7, H-8) will likely resemble the pattern seen in the other substituted naphthalenes, appearing as a set of multiplets.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of methyl 3-(chlorosulfonyl)-2-naphthoate, the following protocol is recommended:

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the sample.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice as it is a common solvent for many organic compounds.[7]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[8]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

- Acquire the spectrum at room temperature.

- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Apply a 90° pulse angle.

- Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption signals.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

- Integrate the signals to determine the relative number of protons for each resonance.